Spectroscopic Characterization of 4-(furan-3-yl)butan-2-one: A Technical Guide
Spectroscopic Characterization of 4-(furan-3-yl)butan-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 4-(furan-3-yl)butan-2-one. Due to the limited availability of direct experimental data in publicly accessible databases, this document presents a predicted spectroscopic profile based on established principles and data from analogous chemical structures. This guide is intended to serve as a foundational resource for researchers involved in the synthesis, identification, and application of furan-containing compounds, offering detailed methodologies for acquiring and interpreting key spectroscopic data. The protocols and predicted data herein are designed to facilitate the unambiguous identification and characterization of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 4-(furan-3-yl)butan-2-one. These predictions are derived from the analysis of structurally similar furan derivatives and aliphatic ketones.
Predicted ¹H NMR Data
Table 1: Predicted ¹H NMR Chemical Shifts for 4-(furan-3-yl)butan-2-one in CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2' | ~7.35 | t | ~1.7 |
| H-5' | ~7.20 | dd | ~1.9, ~0.8 |
| H-4' | ~6.30 | dd | ~1.9, ~0.8 |
| H-3 | ~2.85 | t | ~7.5 |
| H-4 | ~2.75 | t | ~7.5 |
| H-1 | ~2.15 | s | - |
Predicted ¹³C NMR Data
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(furan-3-yl)butan-2-one in CDCl₃.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 (C=O) | ~208 |
| C-5' | ~143 |
| C-2' | ~139 |
| C-3' | ~125 |
| C-4' | ~110 |
| C-4 | ~45 |
| C-1 | ~30 |
| C-3 | ~25 |
Predicted Infrared (IR) Spectroscopy Data
Table 3: Predicted Characteristic IR Absorption Bands for 4-(furan-3-yl)butan-2-one.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp², furan) | ~3140 | Medium |
| C-H (sp³, alkyl) | ~2925 | Medium |
| C=C (furan) | ~1505, ~1560 | Medium-Strong |
| C-O-C (furan) | ~1160 | Strong |
Predicted Mass Spectrometry (MS) Data
Table 4: Predicted Key Mass Fragments for 4-(furan-3-yl)butan-2-one under Electron Ionization (EI).
| m/z | Predicted Fragment Ion |
| 138 | [M]⁺ (Molecular Ion) |
| 123 | [M - CH₃]⁺ |
| 95 | [M - COCH₃]⁺ |
| 81 | [C₅H₅O]⁺ (Furanomethyl cation) |
| 43 | [CH₃CO]⁺ (Acylium ion) |
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of organic compounds like 4-(furan-3-yl)butan-2-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[1]
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).[1]
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Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, use a vortex mixer or gentle warming.
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Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
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Capping: Securely cap the NMR tube.
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Instrument Setup: Place the NMR tube into the spectrometer's sample holder.
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Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Set the spectral width to approximately 12-15 ppm.
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Use a 30° or 45° pulse angle.
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Set the relaxation delay to 1-2 seconds.
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Acquire a suitable number of scans (typically 8-16 for a sample of this concentration) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition:
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Set the spectral width to approximately 220-240 ppm.
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Use a broadband proton decoupling sequence.
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Set the relaxation delay to 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.[2]
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Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy[5]
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the liquid or solid sample directly onto the center of the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
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Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
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Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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The data is typically collected over a range of 4000-400 cm⁻¹.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)[6]
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Sample Introduction (Direct Infusion or GC-MS):
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Direct Infusion: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Infuse the solution directly into the ion source using a syringe pump.
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Gas Chromatography-Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from any impurities before entering the mass spectrometer.
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Ionization (Electron Ionization - EI):
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The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
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Mass Analysis:
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The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.
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Data Analysis: The mass spectrum is plotted as relative intensity versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Workflow and Pathway Diagrams
General Spectroscopic Characterization Workflow
Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.
Conclusion
This technical guide provides a predicted spectroscopic profile and detailed analytical methodologies for the characterization of 4-(furan-3-yl)butan-2-one. The presented data, derived from established spectroscopic principles and analysis of analogous structures, serves as a valuable reference for researchers in the fields of organic synthesis, natural product chemistry, and drug discovery. The outlined experimental protocols offer a standardized approach to obtaining high-quality spectroscopic data, which is crucial for the unambiguous identification and further investigation of this and related furan-containing molecules. As experimental data for this specific compound becomes available, this guide can be updated to provide a direct comparison with the predicted values.
